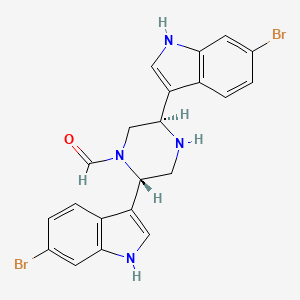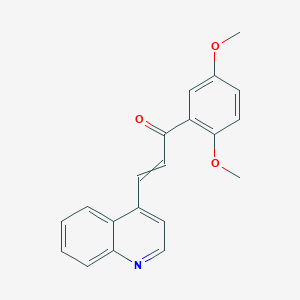![molecular formula C17H15BrClNO2 B12606553 (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone CAS No. 917900-04-0](/img/structure/B12606553.png)
(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of a bromophenyl group, a chlorophenyl group, and a morpholinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-chloro-3-(morpholin-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Benzoylmorpholine: Similar in structure but lacks the bromine and chlorine substituents.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the morpholinyl and chlorophenyl groups.
4-Chlorobenzophenone: Contains a chlorophenyl group but lacks the bromophenyl and morpholinyl groups.
Uniqueness: (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone is unique due to the presence of both bromine and chlorine substituents along with the morpholinyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
917900-04-0 |
|---|---|
Molecular Formula |
C17H15BrClNO2 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2 |
InChI Key |
ZCKOWVPMTLWPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
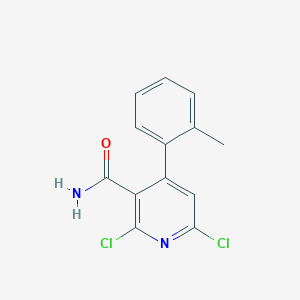
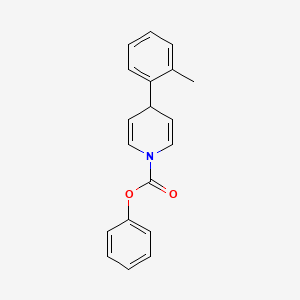
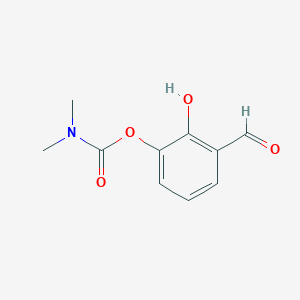
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
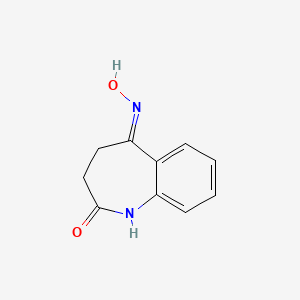
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
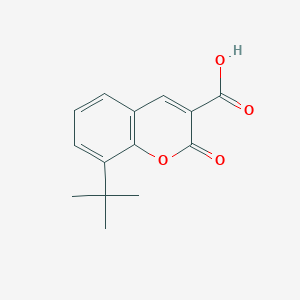
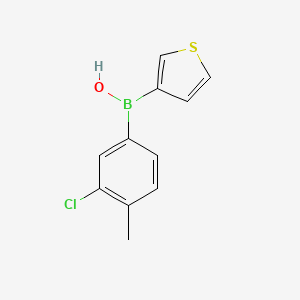
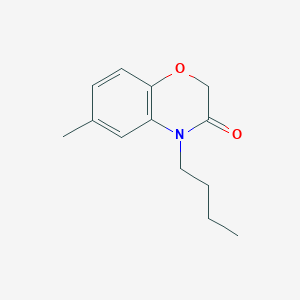
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
